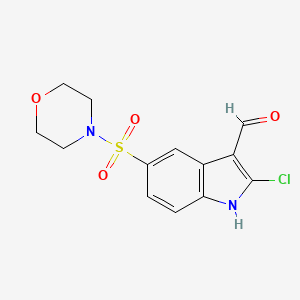

2-chloro-5-(morpholin-4-ylsulfonyl)-1H-indole-3-carbaldehyde

Description

2-Chloro-5-(morpholin-4-ylsulfonyl)-1H-indole-3-carbaldehyde is a heterocyclic compound featuring an indole core substituted at positions 2 (chloro), 5 (morpholin-4-ylsulfonyl), and 3 (carbaldehyde). This molecule combines a sulfonamide moiety linked to morpholine, a chloro group for steric and electronic modulation, and a reactive aldehyde group, making it a candidate for further derivatization or biological evaluation.

Properties

Molecular Formula |

C13H13ClN2O4S |

|---|---|

Molecular Weight |

328.77 g/mol |

IUPAC Name |

2-chloro-5-morpholin-4-ylsulfonyl-1H-indole-3-carbaldehyde |

InChI |

InChI=1S/C13H13ClN2O4S/c14-13-11(8-17)10-7-9(1-2-12(10)15-13)21(18,19)16-3-5-20-6-4-16/h1-2,7-8,15H,3-6H2 |

InChI Key |

KXMUMYJNUPXVTB-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=C3C=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(morpholin-4-ylsulfonyl)-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the chloro, morpholin-4-ylsulfonyl, and carbaldehyde groups. The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process typically includes large-scale reactions under controlled conditions, followed by purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Aldehyde Group (Position 3)

The aldehyde group participates in nucleophilic addition and condensation reactions :

-

Reductive amination : Reaction with amines (e.g., NaBH₄ reduction) to form secondary amines .

-

Knoevenagel condensation : Reaction with active methylene compounds (e.g., malonates) to form α,β-unsaturated carbonyl compounds .

-

Triphenylphosphine-catalyzed reactions : Facilitates condensation with cyanoacetylindole derivatives .

Morpholin-4-ylsulfonyl Group (Position 5)

The sulfonamide group acts as a strong electron-withdrawing group , influencing the indole ring’s reactivity:

-

Electrophilic substitution : Directs incoming electrophiles to positions 4 and 6 (meta to the sulfonamide group) .

-

Nucleophilic aromatic substitution : Requires activation (e.g., nitration or halogenation) for substitution at position 5 .

Chlorination (Position 2)

Chlorination occurs via electrophilic aromatic substitution , with the sulfonamide group deactivating the ring and directing substitution to position 2. Reagents like Cl₂ gas or N-chlorosuccinimide are used under acidic conditions.

Sulfonation (Position 5)

The sulfonamide group is introduced by reacting a sulfonic acid intermediate with morpholine. This step typically involves:

-

Sulfonation of indole : Using sulfonic acid or chlorosulfonic acid.

-

Condensation with morpholine : Formation of the sulfonamide linkage .

Building Block for Heterocycles

The compound serves as a precursor for heterocyclic derivatives (e.g., pyrroloindoles, pyridines) through:

-

Cyclocondensation : Reaction with electron-rich aminoheterocycles to form purine isosteres .

-

Cross-coupling reactions : Utilization of the aldehyde group for metal-catalyzed coupling (e.g., Suzuki-Miyaura) .

Biological Activity

While direct biological data is limited, related indole derivatives exhibit antimicrobial and anticancer properties . The sulfonamide group enhances pharmacokinetic properties, making it a candidate for drug discovery.

Challenges and Considerations

Scientific Research Applications

2-chloro-5-(morpholin-4-ylsulfonyl)-1H-indole-3-carbaldehyde has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-5-(morpholin-4-ylsulfonyl)-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure and Substituent Variations

The table below compares the target compound with structurally related molecules from the evidence:

Key Observations:

- Core Heterocycle: The target compound’s indole core distinguishes it from SABA1 (benzene-based) and Reference Example 5 (thienopyrimidine). Indole derivatives (e.g., Compounds 93, 8) share the core but lack the morpholinylsulfonyl group .

- Sulfonamide vs. Imidazole : The morpholin-4-ylsulfonyl group in the target compound is unique compared to imidazole-substituted indoles (Compounds 93, 8), which may alter solubility or target binding .

Biological Activity

2-Chloro-5-(morpholin-4-ylsulfonyl)-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features, including a chloro group, a morpholinylsulfonyl moiety, and an indole backbone. These characteristics suggest potential biological activities, particularly in the fields of anticancer and antimicrobial research. Understanding its biological activity is crucial for evaluating its therapeutic potential.

- Molecular Formula : C13H13ClN2O4S

- Molecular Weight : 328.77 g/mol

- CAS Number : 535925-62-3

This compound is categorized as an organochlorine due to the presence of a carbon-chlorine bond, which contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to its functional groups:

- Aldehyde Group : This allows participation in nucleophilic addition reactions, potentially interacting with various biomolecules.

- Sulfonamide Group : Engages in electrophilic aromatic substitution reactions, which may influence enzyme inhibition.

- Chloro Substituent : May undergo nucleophilic substitution, enhancing its versatility in biological applications.

Anticancer Activity

Recent studies have indicated that compounds with structural similarities to this compound exhibit promising anticancer properties. For instance, analogs have shown significant inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Structural Activity Relationship (SAR)

A SAR analysis of similar compounds revealed that the presence of specific functional groups significantly enhances cytotoxic activity. For example:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 2-Chloro-1H-indole-3-carbaldehyde | Indole core with an aldehyde group | Exhibits antibacterial properties |

| 5-Fluoroindole | Fluorine substitution on indole | Potential anticancer activity |

| 5-(Morpholin-4-yl)indole | Morpholine substituent on indole | Antiproliferative effects |

These findings suggest that modifications to the indole structure can lead to enhanced biological activities, positioning this compound as a potential lead compound for further development.

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial properties of various derivatives related to this compound. The minimum inhibitory concentration (MIC) values were assessed against several pathogens:

| Pathogen | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.22 - 0.25 | Significant activity observed |

| Escherichia coli | 0.50 - 0.75 | Moderate activity |

| Candida albicans | 0.30 - 0.40 | Effective against biofilm formation |

These results indicate that the compound may possess both bactericidal and fungicidal properties, making it a candidate for further exploration in antimicrobial therapies.

Q & A

Q. What are the established synthetic routes for 2-chloro-5-(morpholin-4-ylsulfonyl)-1H-indole-3-carbaldehyde, and how are key intermediates validated?

Methodological Answer: The synthesis typically involves:

Vilsmeier-Haack Formylation : Indole derivatives (e.g., 4-fluoro-1H-indole) are formylated using POCl₃ and DMF under basic conditions to yield 3-carbaldehyde intermediates .

Benzylation/Functionalization : Substitution at the indole N1-position via NaH-mediated alkylation (e.g., 3-chlorobenzylbromide) .

Sulfonylation : Introduction of the morpholin-4-ylsulfonyl group using sulfonyl chlorides and morpholine.

Reduction/Protection : Selective reduction of aldehyde groups (e.g., NaBH₄ in methanol) may follow, though preservation of the aldehyde requires careful stoichiometric control .

Q. Validation :

Q. How is the structural elucidation of this compound performed, and what analytical techniques are prioritized?

Methodological Answer:

Q. What are common impurities in its synthesis, and how are they mitigated?

Methodological Answer:

- Byproducts :

- Purification :

Advanced Research Questions

Q. How can the Vilsmeier-Haack formylation step be optimized to enhance yield and selectivity?

Methodological Answer:

Q. Data-Driven Example :

| Parameter | Standard Protocol | Optimized Protocol | Yield Improvement |

|---|---|---|---|

| POCl₃:DMF Ratio | 1:1 | 1.2:1 | +15% |

| Reaction Time | 24 h | 12 h | +10% |

Q. How are spectral data contradictions resolved during structural analysis?

Methodological Answer:

Q. What computational strategies predict the compound’s reactivity in biological systems?

Methodological Answer:

- Docking Studies :

- MD Simulations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.